molecular formula C17H15ClN4O3S2 B11165597 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11165597
M. Wt: 422.9 g/mol
InChI Key: DBESHBHFTFLIAD-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a sulfonamide group, and a pyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-bromoacetophenone with thiourea under basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridine Moiety: The final step involves the coupling of the sulfonamide-thiazole intermediate with pyridine-4-carboxaldehyde under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, sulfonamide group, and pyridine moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H15ClN4O3S2

Molecular Weight

422.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H15ClN4O3S2/c1-11-15(16(23)20-10-12-6-8-19-9-7-12)26-17(21-11)22-27(24,25)14-4-2-13(18)3-5-14/h2-9H,10H2,1H3,(H,20,23)(H,21,22)

InChI Key

DBESHBHFTFLIAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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